4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with a fluoro group and a methylpiperazine moiety
Properties
IUPAC Name |
4-fluoro-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3S.ClH/c1-15-5-7-16(8-6-15)12-14-11-9(13)3-2-4-10(11)17-12;/h2-4H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZVXUCDUBCWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC=C3S2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Attachment of the Methylpiperazine Moiety: The methylpiperazine group is attached through a nucleophilic substitution reaction, often using a piperazine derivative and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the thiazole ring or the fluoro group, potentially leading to the formation of dihydrothiazole or defluorinated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the fluoro and piperazine sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrothiazole or defluorinated derivatives.
Substitution: Various substituted thiazole derivatives depending on the nature of the substituent.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves various methods, often focusing on the condensation reactions with aromatic aldehydes to form benzothiazole derivatives. These derivatives have shown promising biological activities, particularly in anticancer research.
Example Synthesis Pathway
- Starting Materials : 5-Fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine.
- Reaction Conditions : Typically involves the use of solvents like acetonitrile and catalysts such as potassium carbonate.
- Yield : The yield can vary; for example, one reported yield was approximately 60% under optimized conditions .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in cancer cells through specific pathways, making it a candidate for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 0.18 | c-Met kinase inhibition |
| MKN-45 | 0.06 | Apoptosis induction |
| H460 | 0.01 | Cell cycle arrest |
Neuropharmacological Effects
Studies have also explored the neuropharmacological potential of this compound, particularly its interaction with neurotransmitter systems. The piperazine moiety is known for enhancing central nervous system activity, which may contribute to anxiolytic and antidepressant effects .
Case Studies
- Benzothiazole Derivatives as Antitumor Agents
- Neuropharmacological Investigation
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Used in the treatment of schizophrenia and related psychoses.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Known for their antibacterial activity.
Uniqueness: 4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.
Biological Activity
4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a benzo[d]thiazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a fluorine atom and a methylpiperazine group, has shown potential in various therapeutic applications, including anticancer and neuroprotective properties.
The molecular formula of this compound is , with a molecular weight of 287.78 g/mol . The compound is typically synthesized through a series of reactions involving the cyclization of 2-aminothiophenol, fluorination, and nucleophilic substitution with 1-methylpiperazine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. While the exact mechanisms are still under investigation, studies suggest that it may inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, thereby offering potential benefits in treating Alzheimer's disease .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- Cytotoxicity : Preliminary bioassays indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds derived from it have shown promising results in inhibiting cell proliferation in vitro .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-Fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole | A431 (epidermoid carcinoma) | <10 |
| Other derivatives | Jurkat (T-cell leukemia) | <15 |
Neuroprotective Activity
The neuroprotective effects of this compound are also noteworthy:
- Acetylcholinesterase Inhibition : The compound has demonstrated potent inhibition of AChE, with an IC50 value lower than many standard inhibitors. This activity suggests its potential application in managing Alzheimer's disease symptoms by preventing the breakdown of acetylcholine .
Case Studies
Several case studies have explored the efficacy and safety profile of compounds similar to this compound:
- Study on Anticancer Efficacy : A study published in Heterocycles found that benzothiazole derivatives exhibited selective cytotoxicity against cancer cells. Compounds similar to our target were shown to induce apoptosis in tumor cells through mitochondrial pathways .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of thiazole derivatives indicated that these compounds could enhance cognitive function in animal models by modulating neurotransmitter levels .
Q & A
Q. What are the common synthetic routes for 4-fluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, and what critical steps ensure purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry: (i) Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl intermediates. (ii) Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). (iii) Hydrochloride salt formation using HCl in ethanol or ether .
- Key Considerations : Monitor reaction progress via TLC/HPLC. Purification often requires column chromatography or recrystallization to remove unreacted intermediates .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine-thiazole connectivity.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-F stretch at ~1100 cm) .
- Challenge : Overlapping signals in NMR due to piperazine ring dynamics; use deuterated DMSO for improved resolution .
Advanced Research Questions
Q. How can synthetic protocols be optimized for scalability while maintaining regioselectivity in heterocyclic systems?
- Methodological Answer :
- Solvent Optimization : Replace DMF with eco-friendly solvents (e.g., cyclopentyl methyl ether) to reduce toxicity and improve yield .
- Catalyst Screening : Test Pd-mediated cross-coupling or microwave-assisted synthesis to reduce reaction time and byproducts .
- Design of Experiments (DoE) : Use factorial design to assess temperature, solvent, and stoichiometry effects on regioselectivity .
Q. What strategies resolve contradictory biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy) in preclinical studies?
- Methodological Answer :
- Assay Validation : Compare multiple cell lines (e.g., HeLa vs. HEK293) and microbial strains to identify target specificity .
- Structural Analogs : Synthesize derivatives with modified fluorophenyl or piperazine groups to isolate pharmacophores responsible for activity .
- Mechanistic Profiling : Use molecular docking to assess binding affinity to kinases (e.g., EGFR) vs. bacterial enzymes (e.g., DNA gyrase) .
Q. How do solvent polarity and pH influence the stability of the hydrochloride salt during long-term storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–7) to identify hydrolysis-sensitive bonds (e.g., thiazole-piperazine linkage) .
- Solid-State Analysis : Use X-ray crystallography or DSC to monitor polymorphic transitions under humidity .
- Recommendation : Store in amber vials with desiccants at -20°C to prevent deliquescence .
Q. What computational approaches predict metabolic pathways and potential toxic metabolites of this compound?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism (e.g., N-demethylation of piperazine or thiazole ring oxidation) .
- Isotope-Labeling : Synthesize C-labeled analogs for in vitro microsomal studies (human/rat liver S9 fractions) to track metabolite formation .
Contradictory Data Analysis
Q. How to address discrepancies in reported IC values across kinase inhibition assays?
- Methodological Answer :
- Standardization : Use recombinant kinases (e.g., JAK2 or Aurora B) with ATP-concentration-controlled assays to minimize variability .
- Orthogonal Assays : Validate results via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
